molecular formula C15H27NO6 B610193 Pregabalin arenacarbil CAS No. 1174748-30-1

Pregabalin arenacarbil

カタログ番号 B610193
CAS番号: 1174748-30-1
分子量: 317.382
InChIキー: YDHZNJWFIYERIF-NEPJUHHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregabalin Arenacarbil is a prodrug of Pregabalin . Pregabalin, sold under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic amino acid medication used to treat epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, opioid withdrawal, and generalized anxiety disorder (GAD) .


Synthesis Analysis

The synthesis of Pregabalin Arenacarbil involves enzymatic kinetic resolution of acyloxyalkyl thiocarbonates used for the synthesis of acyloxyalkyl carbamates . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of Pregabalin Arenacarbil is C15H27NO6 . It has a molecular weight of 317.38 .


Chemical Reactions Analysis

Pregabalin Arenacarbil is a proagent of Pregabalin . It reacts with 1,2-naphthoquinone-4-sulphonate sodium (NQS), yielding an orange colored product . More detailed information about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

Pregabalin Arenacarbil has two pKa values, 4.2 for the carboxyl group and 10.6 for the amine . It exists as a zwitterion at environmental pH’s .

科学的研究の応用

Neuroprotective Effects

  • Pregabalin has been shown to afford retinal neuroprotection in diabetic rats, suggesting its potential utility in diabetic retinopathy. It alleviates retinal neuroinflammation, apoptosis, and oxidative stress in type 1 diabetes mellitus, indicating its possible therapeutic application for retinopathy after clinical research (Ali et al., 2019).

Analgesic and Antiepileptic Actions

  • Pregabalin has been found effective in treating symptoms of various types of neuropathic pain and is considered a first-line therapeutic agent. It binds to the alpha-2-delta subunit of voltage-gated calcium channels, producing antiepileptic and analgesic actions. This has been observed in preclinical studies on animal models of neuropathic pain and in clinical studies across different age groups and types of neuropathic pain (Verma et al., 2014).

Mechanisms of Action

  • Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. It has been shown to not interact with several other receptors and ion channels, suggesting that its clinical effects are likely due to direct interactions with these subunits of voltage-gated calcium channels (Li et al., 2011).

Presynaptic Inhibitory Actions

  • Pregabalin exerts presynaptic inhibitory actions on excitatory transmission in the superficial dorsal horn of the mouse spinal cord. It reduces the amplitude of excitatory postsynaptic currents and inhibits the frequency of miniature EPSCs, suggesting its role in pain modulation (Matsuzawa et al., 2014).

Effect on Ventral Midbrain Dopaminergic Neurons

  • Pregabalin has been studied for its effects on the development of ventral midbrain dopaminergic neurons. It can interfere with the neurogenesis and morphogenesis of these neurons, important for cognition, movement, and behavior. This is crucial for considering the use of pregabalin during pregnancy (Alsanie et al., 2022).

Clinical Utility in Fibromyalgia

  • Pregabalin has shown clinically meaningful benefits across multiple symptom domains of fibromyalgia, one of the chronic debilitating medical syndromes with limited therapeutic options. It is considered cost-effective and safe for long-term use in fibromyalgia treatment (Bhusal et al., 2016).

Genetic Material Impact

  • An in vitro study indicated that pregabalin at therapeutic doses exhibited dose-dependent cytogenetic activity, increasing Sister Chromatid Exchanges (SCEs) frequencies and diminishing Proliferation Rate Index (PRI) levels in normal human lymphocyte cultures. This highlights the need for further studies to evaluate its effect on genetic material (Dermitzoglou et al., 2013).

Neuroprotection in Spinal Cord Injury

  • Pregabalin has been used as a neuroprotector after spinal cord injury in rats, showing effectiveness in terms of clinical indicators and laboratory findings. It diminished the production of caspase-3 and phosphorylated p38 MAPK, as well as decreased proliferation of astrocytes, suggesting a potential approach for neuroprotection following central nervous system trauma (Ha et al., 2011).

Safety And Hazards

Pregabalin may cause blurred vision, double vision, clumsiness, unsteadiness, dizziness, drowsiness, or trouble with thinking . Serious side effects may include angioedema, drug misuse, and an increased suicide risk . When pregabalin is taken at high doses over a long period of time, addiction may occur .

将来の方向性

Pregabalin Arenacarbil was approved by the US FDA in 2019 . It is widely employed in the treatment of a variety of pain conditions . Future research may focus on the wider functional roles of α2δ subunits and the contributions that Pregabalin Arenacarbil might play in affecting physiological and pathophysiological processes .

特性

IUPAC Name

(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHZNJWFIYERIF-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregabalin arenacarbil

CAS RN

1174748-30-1
Record name Pregabalin arenacarbil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREGABALIN ARENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (41) (270 mg, 0.663 mmol) in ethanol (20 mL) was stirred with 10% Pd on carbon (11 mg) in a 50 mL round-bottomed flask under an atmosphere of hydrogen gas (balloon). The reaction was judged complete in 30 min. (monitoring by TLC and LC/MS). The mixture was filtered through a pad of Celite, and the solvent removed in vacuo to afford the title compound (33) as a mixture of two diastereomers (177 mg, 84%). 1H—NMR (CDCl3, 400 MHz): δ 0.89 (m, 6H), 1.16 (m, 8H), 1.46 (d, 3H), 1.66 (m, 1H), 2.11-2.36 (m, 3H), 2.52 (m, 1H), 3.11 (m, 1H), 3.27 (m, 1H), 5.08 (t, 1H), 6.77 (m, 1H). MS (ESI) m/z 316.20 (M−H−).
Name
( 41 )
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
title compound ( 33 )

Synthesis routes and methods II

Procedure details

To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound
Yield
48%

Synthesis routes and methods III

Procedure details

Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregabalin arenacarbil
Reactant of Route 2
Reactant of Route 2
Pregabalin arenacarbil
Reactant of Route 3
Pregabalin arenacarbil
Reactant of Route 4
Reactant of Route 4
Pregabalin arenacarbil
Reactant of Route 5
Pregabalin arenacarbil
Reactant of Route 6
Pregabalin arenacarbil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。